An In-depth Technical Guide to Fmoc-Asp-ODmb: Properties and Applications in Peptide Synthesis
An In-depth Technical Guide to Fmoc-Asp-ODmb: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Asp-ODmb, with the chemical name (3S)-4-[(2,4-dimethoxyphenyl)methoxy]-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid, is a pivotal building block in modern solid-phase peptide synthesis (SPPS). Its unique structural features, particularly the acid-labile 2,4-dimethoxybenzyl (ODmb) protecting group on the β-carboxyl function of aspartic acid, offer significant advantages in the synthesis of complex peptides, especially cyclic peptides. This guide provides a comprehensive overview of the properties of Fmoc-Asp-ODmb, detailed experimental protocols for its use, and a discussion of its role in mitigating common side reactions in peptide synthesis.
Core Properties of Fmoc-Asp-ODmb
The fundamental properties of Fmoc-Asp-ODmb are summarized in the table below, providing essential data for its application in peptide synthesis workflows.
| Property | Value | Reference |
| Chemical Formula | C₂₈H₂₇NO₈ | [1] |
| Molecular Weight | 505.52 g/mol | [1] |
| CAS Number | 155866-25-4 | [1] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMF and DCM | [2] |
| Storage | 2°C - 8°C, keep container well closed | [1] |
Applications in Solid-Phase Peptide Synthesis
Fmoc-Asp-ODmb is primarily utilized in Fmoc-based solid-phase peptide synthesis. The key feature of this reagent is the strategic use of the ODmb protecting group, which exhibits a distinct lability profile compared to standard side-chain protecting groups like tert-butyl (tBu).
On-Resin Cyclization of Peptides
The selective deprotection of the ODmb group under mild acidic conditions is a cornerstone of its utility, particularly in the on-resin synthesis of cyclic peptides.[1] This orthogonality allows for the unmasking of the aspartic acid side-chain carboxyl group while the peptide remains anchored to the solid support and other acid-labile protecting groups are intact. The exposed carboxyl group can then react with a deprotected amino group on the same peptide chain to form a cyclic structure.
Mitigation of Aspartimide Formation
A common and problematic side reaction in the synthesis of peptides containing aspartic acid is the formation of aspartimide, which can lead to the formation of undesired β-aspartyl peptides and epimerization.[3] The bulky nature of the ODmb group provides steric hindrance that can reduce the propensity for the intramolecular cyclization that leads to aspartimide formation.[2]
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving Fmoc-Asp-ODmb.
Coupling of Fmoc-Asp-ODmb in SPPS
This protocol outlines the standard procedure for incorporating an Fmoc-Asp-ODmb residue into a growing peptide chain on a solid support.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Asp-ODmb
-
Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Shaking vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp-ODmb (3-5 equivalents relative to resin loading) in DMF. Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents). Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Drain the DMF from the swollen resin and add the activated Fmoc-Asp-ODmb solution. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.
-
Coupling Confirmation: Perform a ninhydrin test to confirm the completion of the coupling reaction. If the test is positive (indicating incomplete reaction), repeat the coupling step.
Selective On-Resin Cleavage of the ODmb Protecting Group
This protocol describes the selective removal of the ODmb group from the aspartic acid side chain while the peptide remains attached to the resin.
Materials:
-
Peptide-resin containing an Asp(ODmb) residue
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Shaking vessel
Procedure:
-
Resin Preparation: Wash the peptide-resin with DCM (3 times) to ensure it is free of DMF.
-
Deprotection Cocktail: Prepare a fresh solution of 1% TFA in DCM (v/v).
-
Cleavage Reaction: Add the 1% TFA/DCM solution to the resin and agitate at room temperature. The reaction time can vary, typically from 30 minutes to 2 hours. It is advisable to monitor the reaction progress by taking small resin samples and analyzing the cleaved product by HPLC-MS.
-
Washing: After the desired level of cleavage is achieved, drain the cleavage solution and immediately wash the resin thoroughly with DCM (5-7 times) to remove all traces of acid. This is followed by washing with a 5% DIPEA in DMF solution (2 times) to neutralize any residual acid, and finally with DMF (3 times).
On-Resin Peptide Cyclization
Following the selective deprotection of the Asp side chain, this protocol outlines the intramolecular head-to-tail or side-chain-to-side-chain cyclization on the solid support.
Materials:
-
Peptide-resin with a deprotected Asp side-chain carboxyl group and a deprotected N-terminal amino group (for head-to-tail cyclization) or another deprotected side-chain amino group.
-
Cyclization reagent (e.g., PyBOP, HBTU, or DPPA)
-
Base (e.g., DIPEA)
-
DMF
-
Shaking vessel
Procedure:
-
Resin Preparation: Ensure the resin from the previous step is well-washed with DMF.
-
Cyclization Reaction: Add a solution of the cyclization reagent (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF to the resin. The reaction is typically carried out under high dilution principles to favor intramolecular cyclization over intermolecular reactions.
-
Reaction Monitoring: The cyclization reaction can be monitored by cleaving a small amount of resin and analyzing the product by HPLC-MS. The reaction time can range from a few hours to overnight.
-
Washing: Once the cyclization is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
Final Cleavage and Deprotection
This protocol describes the final step of cleaving the cyclic peptide from the solid support and removing any remaining side-chain protecting groups.
Materials:
-
Cyclized peptide-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane - TIS)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Dry the cyclized peptide-resin under vacuum.
-
Cleavage: Add the cleavage cocktail to the dry resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
The purity of the synthesized peptide is typically assessed by reversed-phase HPLC.
Typical HPLC Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a common starting point, which can be optimized based on the peptide's hydrophobicity.
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 214 nm and 280 nm
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the desired peptide and to identify any impurities. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques. The expected mass of the peptide can be calculated based on its amino acid sequence.
Visualizing Key Processes with Graphviz
Experimental Workflow for On-Resin Cyclization
Caption: Workflow for on-resin peptide cyclization using Fmoc-Asp-ODmb.
Cleavage Mechanism of the ODmb Protecting Group
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. On-resin peptide macrocyclization using thiol-ene click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Problem of aspartimide formation in Fmoc‐based solid‐phase peptide synthesis using Dmab group to protect side chain of aspartic acid | Semantic Scholar [semanticscholar.org]
